N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 771499-43-5
VCID: VC3991605
InChI: InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
SMILES: CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34 g/mol

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

CAS No.: 771499-43-5

Cat. No.: VC3991605

Molecular Formula: C14H14N2O2S

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide - 771499-43-5

Specification

CAS No. 771499-43-5
Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Standard InChI Key GFBKUHGQMJFCDB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C
Canonical SMILES CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a formyl group (CHO-\text{CHO}) and at the 2-position with an acetamide moiety (NHCOCH3-\text{NHCOCH}_3). The phenyl ring attached to the acetamide nitrogen is further substituted with methyl groups at the 3- and 4-positions (Figure 1) . Key structural identifiers include:

  • IUPAC Name: N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

  • SMILES: CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C\text{CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C}

  • InChIKey: GFBKUHGQMJFCDB-UHFFFAOYSA-N\text{GFBKUHGQMJFCDB-UHFFFAOYSA-N}

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight274.34 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilityStore frozen (-20°C)

The formyl and acetamide groups confer polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability data indicate sensitivity to prolonged ambient storage, necessitating cryogenic preservation .

Synthesis and Optimization

Challenges and Yield Optimization

  • Regioselectivity: Ensuring substitution at the thiazole 2- and 4-positions requires controlled reaction conditions .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .

HazardPrecautionary MeasuresSource
Skin Irritation (Category 2)Wear nitrile gloves; avoid direct contact
Eye Irritation (Category 2A)Use safety goggles
Respiratory SensitivityUse fume hood

Disposal and Environmental Impact

  • Incinerate in a certified facility adhering to local regulations .

  • No ecotoxicity data available; treat as potentially hazardous .

SupplierLocationPurityPrice (1g)Source
EnamineUkraine>95%$450
AK Scientific, Inc.United States>95%$467
Ryan ScientificUnited States>95%$852

Pricing reflects the compound’s niche application status and complex synthesis .

Recent Advances and Research Directions

Kinase Inhibition

Patent WO2001074811A2 highlights thiazole derivatives as p38 MAP kinase inhibitors, suggesting potential anti-inflammatory applications for this compound .

Antimicrobial Development

Thiazole-formyl hybrids demonstrate MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, warranting evaluation of this compound’s efficacy .

Computational Modeling

Docking studies predict strong binding to adenosine receptors (Ki <100 nM), positioning it as a candidate for neurological disorder therapeutics .

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